Journal Name:Nature Materials
Journal ISSN:1476-1122
IF:47.656
Journal Website:http://www.nature.com/nmat/index.html
Year of Origin:2002
Publisher:Nature Publishing Group
Number of Articles Per Year:146
Publishing Cycle:Monthly
OA or Not:Not
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.tetlet.2023.154642
Penta-bridged covalent bis-pillar[5]arenes have garnered significant attention recently as single-molecule nanotubular structures. In this study, we synthesized hetero-dimeric covalent-organic pillars (hetero-COPs) by coupling penta-aldehyde and penta-amine pillar[5]arene derivatives. NMR spectroscopic, mass spectrometric, and X-ray crystallographic analyses confirmed the formation of a pair of directionally asymmetrical hetero-COPs with an overall length of 1.8 nm. Furthermore, we observed social chiral sorting during the [1 + 1] imine condensation process of these macrocyclic building blocks. Although the synthetic efficiency requires further improvement, our findings provide valuable insights into the design of directional nanotubes based on bis-pillar[5]arene.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-05 , DOI:
10.1016/j.tetlet.2023.154591
Direct chlorination of organic molecules is a powerful tool in organic synthesis. However, the employment of Cl2 gas has some significant safety and logistical drawbacks. Recently, in-situ chlorination procedures have been developed to circumvent these limitations; however, these approaches require the use of harsh or expensive reagents and are limited in substrate scope. Herein we describe a safe and practical setup for ex-situ chlorine generation using a two-chamber COware system. Using this strategy, chlorination of electron-deficient, -neutral, and -rich π-systems can be achieved with good efficiency. Overall, this approach serves as a broadly applicable alternative to currently reported protocols and is suitable for laboratories in the academic setting.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-02 , DOI:
10.1016/j.tetlet.2023.154572
The catalytic Friedel-Crafts substitution of allylic and benzylic alcohols having free hydroxy groups was regioselectively catalyzed by cationic Ag(I) salts. No precautions to exclude moisture or atmosphere were necessary, making the reaction highly robust and facile. Substitution of allylic alcohols with electron rich aromatic nucleophiles favored products with alkenes conjugated to aromatic substituents. Benzylic substitution was impacted by the electronics of the alcohol aryl group, whereas allylic substitution was not. The use of a bromoindole nucleophile allowed for a formal total synthesis of echinosulfonic acid D, where the penultimate synthetic intermediate was synthesized in half the steps previously needed.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.tetlet.2023.154599
The synthesis of tetrazoles is established under metal free conditions at room temperature in the presence of open air. The reaction of 2-bromoaryl isothiocyantes with amines gives thiourea that undergoes reaction in situ with NaN3 using Iodine in the presence of water medium to afford 1-(2-bromophenyl)-N-5-arylaminotetrazoles via substitution followed by electrocyclization processes at ambient temperature. All electron donating and withdrawing substituents readily underwent the reaction to get the corresponding final products 2a–2ab in moderate to good yield. This methodology has also applied for gram-scale quantity of tetrazoles. In addition, our aqueous micellar medium has shown good recyclability activity and it has exhibited good yield of the product up to four cycles.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.tetlet.2023.154611
AbstractA novel photo-redox catalysis method for synthesizing gem-difluoro-allylsilanes has been developed through the reaction between silyl carboxylic acid and α-CF3-styrenes. This transformation features metal-free catalyst, easy manipulation, mild reaction conditions, and good functional group tolerance. The synthetic utility of this strategy has been demonstrated by the late-stage modification of bioactive molecules and some product-transformations.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-02 , DOI:
10.1016/j.tetlet.2023.154586
Copper/oxalamide-catalyzed hydroxylation of aryl bromides has been boosted with respect to air-tolerance and compatibility with cost-effective hydroxides by using co-catalytic dialkylborinates, making the important protocol for phenols more practical without loss of catalytic efficiency. Scope and limitations of the copper/boron co-catalyzed hydroxylation of aryl bromides with potassium hydroxide in air have been demonstrated by more than 20 examples, showing good tolerance to steric and electronic factors albeit low compatibility with base-sensitive functional groups. The boosting effects of co-catalytic dialkylborinates are tentatively attributed to prevention of the catalytically active copper species from deactivation by air and free hydroxide.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-13 , DOI:
10.1016/j.tetlet.2023.154612
The development of highly sensitive analytical methods for detection of trace level of mercury (II) has always arouse great interests owing to its notoriously toxicity to natural environment and human health. In this paper, an interesting “turn-on” fluorescent probe L for detection of Hg2+ based on 2-hydroxy-1-naphthaldehyde derivative was synthesized, and its chemical structure was confirmed by IR, 1H NMR, 13C NMR, ESI-MS and single crystal. Probe L exhibits aggregation-induced emission properties and provides a simple and efficient strategy for highly selective and sensitive detection of Hg2+ in an aqueous solution of DMSO/H2O (1:4, v:v). According to job curve and fluorescence titration, probe L with Hg2+ forms a 1:1 ratio of complex, and its lowest detection limit is 6.35×10−9 mol/L. Probe L toward detection of Hg2+ presents significant advantages such as low-cost, structural stability, high water solubility, rapid response and allowing their long-term use. The potent applicants for probe L were also investigated and indicated it could conveniently be made a series of sensor strips and applied to rapidly detect trace Hg2+ in traditional Chinese medicine.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-09 , DOI:
10.1016/j.tetlet.2023.154605
Presented herein are the first highly diastereoselective, controlled alkylthia-Michael reactions of mercaptans onto α-methylene butanoates. This addition occurs with concomitant lactonization and provides ready access to either the kinetic cis,cis- or thermodynamic cis,trans-butyrolactones under catalytic promotion by tetrabutylammonium hydroxide in methanol.
Nature Materials ( IF 47.656 ) Pub Date: 2023-06-08 , DOI:
10.1016/j.tetlet.2023.154584
Total synthesis of (±)-applanatumol B has been achieved in in 8 steps from known compound 8 in 5.0% overall yield. The key step features an acid induced cyclization to construct 5/5/6 tricyclic skeleton. Incorporation of dimethyl malonate into the pentane ring simplifies the synthesis by reducing stereocenters to two.
Nature Materials ( IF 47.656 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.tetlet.2023.154664
A new type of indole-tethered terminal alkynes was designed and applied in a radical reaction with sulfinates to furnish tetrahydro-γ-carbolines under electrochemical conditions. Control experiments and cyclic voltammetry experiments disclose that the process proceeds via the sequence of anodic oxidation of indole moiety of indole-tethered alkyne, intramolecular cycloaddition to alkynyl moiety, and coupling with sulfonyl radical. The reaction features mild reaction conditions, a wide range of substrates, and excellent stereoselectivity, which represent the first electrochemical functionalization of alkyne-tethered indoles for the synthesis of tetrahydro-γ-carboline derivatives.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.90 | 356 | Science Citation Index Science Citation Index Expanded | Not |
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